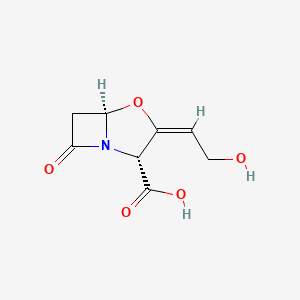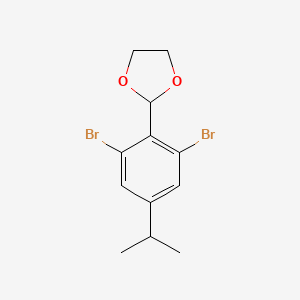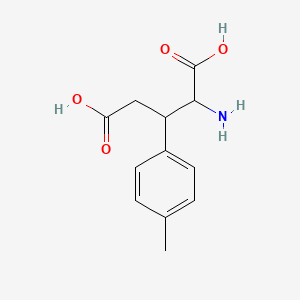
Acetamide, N-ethyl-N-(2-phenoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-phenoxyethyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of an ethyl group, a phenoxyethyl group, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-phenoxyethyl)acetamide typically involves the reaction of ethylamine with 2-phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5OCH2COCl+C2H5NH2→C6H5OCH2CONHC2H5+HCl
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-phenoxyethyl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenoxyacetic acid and ethylamine.
Oxidation: It can be oxidized to form corresponding amides and acids.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Hydrolysis: Phenoxyacetic acid and ethylamine.
Oxidation: Corresponding amides and acids.
Substitution: Various substituted phenoxyethylacetamides.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-phenoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Phenylethyl)acetamide
- N-(2-Methoxyethyl)acetamide
- N-(2-Chloroethyl)acetamide
Uniqueness
N-Ethyl-N-(2-phenoxyethyl)acetamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
7465-20-5 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-ethyl-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-3-13(11(2)14)9-10-15-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
Clave InChI |
NFPXUVHSPDCHFW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC1=CC=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)


![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)


![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)





![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
